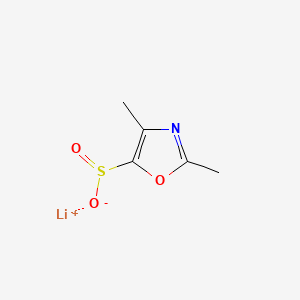![molecular formula C12H7BF3KS B13465378 Potassium dibenzo[b,d]thiophen-2-yltrifluoroborate](/img/structure/B13465378.png)
Potassium dibenzo[b,d]thiophen-2-yltrifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium dibenzo[b,d]thiophen-2-yltrifluoroborate is an organoboron compound with the molecular formula C8H5BF3KS. It is a potassium salt of dibenzo[b,d]thiophen-2-yltrifluoroborate, characterized by the presence of a boron atom bonded to three fluorine atoms and a dibenzo[b,d]thiophene moiety. This compound is of interest due to its applications in organic synthesis, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium dibenzo[b,d]thiophen-2-yltrifluoroborate can be synthesized through a series of reactions involving the dibenzo[b,d]thiophene precursor. One common method involves the reaction of dibenzo[b,d]thiophene with boron trifluoride etherate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The resulting product is then treated with potassium fluoride to yield the desired potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium dibenzo[b,d]thiophen-2-yltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenzo[b,d]thiophene sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to dibenzo[b,d]thiophene derivatives with lower oxidation states.
Substitution: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Dibenzo[b,d]thiophene sulfoxides and sulfones.
Reduction: Dibenzo[b,d]thiophene derivatives.
Substitution: Various substituted dibenzo[b,d]thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium dibenzo[b,d]thiophen-2-yltrifluoroborate has several scientific research applications:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is used in the development of fluorescent probes and sensors due to its unique photophysical properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals, particularly in the synthesis of bioactive molecules.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of potassium dibenzo[b,d]thiophen-2-yltrifluoroborate in cross-coupling reactions involves the transmetalation step, where the boron atom transfers its organic group to a palladium catalyst. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond. The molecular targets include the palladium catalyst and the organic halide or pseudohalide used in the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium benzo[b]thiophen-2-yltrifluoroborate
- Potassium benzothiophene-2-trifluoroborate
- Potassium 2-benzothiophenetrifluoroborate
Uniqueness
Potassium dibenzo[b,d]thiophen-2-yltrifluoroborate is unique due to its dibenzo[b,d]thiophene moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in specific cross-coupling reactions where other similar compounds may not be as effective. Its stability and reactivity profile also make it a valuable reagent in organic synthesis.
Eigenschaften
Molekularformel |
C12H7BF3KS |
|---|---|
Molekulargewicht |
290.16 g/mol |
IUPAC-Name |
potassium;dibenzothiophen-2-yl(trifluoro)boranuide |
InChI |
InChI=1S/C12H7BF3S.K/c14-13(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)17-12;/h1-7H;/q-1;+1 |
InChI-Schlüssel |
KRPTVTRDRKECMY-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC2=C(C=C1)SC3=CC=CC=C32)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Furan-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B13465297.png)



![Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetate](/img/structure/B13465325.png)


![2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13465343.png)
![1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride](/img/structure/B13465350.png)
![2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-2-yl}acetic acid](/img/structure/B13465352.png)
![tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate](/img/structure/B13465355.png)
![3-[2-(difluoromethyl)-1H-imidazol-1-yl]propan-1-ol](/img/structure/B13465357.png)

![7,7-Dimethyl-2-azaspiro[3.5]nonane](/img/structure/B13465369.png)
